![molecular formula C17H19N3O5S B2777593 Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 2034277-26-2](/img/structure/B2777593.png)
Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 4-Piperidinemethanol, has a molecular weight of 115.17, a boiling point of 118-120 °C/10 mmHg, and a melting point of 55-59 °C .Scientific Research Applications
- The drug’s structural studies have revealed its binding interactions with the inactive Abelson tyrosine kinase domain, involving hydrogen bonds and hydrophobic interactions .
- Researchers have synthesized piperazine chrome-2-one derivatives containing Imatinib-like moieties. These compounds exhibit potent antibacterial activity by interacting with oxidoreductase enzymes .
- Imatinib derivatives have been evaluated for their in vitro cytotoxic activity against human breast cancer cells (MCF7). These studies assess their potential as anticancer agents .
- A novel class of C–C chemokine receptor type 3 (CCR3) antagonists was designed based on Imatinib’s structure. These compounds hold promise for treating inflammatory diseases and allergic conditions .
- Some Imatinib derivatives exhibit anti-angiogenic properties , which can help suppress tumor growth by inhibiting blood vessel formation .
- Researchers have investigated Imatinib derivatives for their ability to cleave DNA. These studies explore potential applications in cancer therapy and gene regulation .
Leukemia Treatment
Antibacterial Activity
Anticancer Properties
CCR3 Receptor Antagonists
Anti-Angiogenic Effects
DNA Cleavage Studies
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth signals in cells, and their inhibition can lead to the prevention of uncontrolled cell proliferation .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the kinase’s activity, thereby disrupting the signaling pathways that promote cell proliferation .
Biochemical Pathways
Compounds like imatinib that inhibit tyrosine kinases can affect several downstream pathways, including those involving gsk3β, fkhrl1, bad, and mtor . These pathways are involved in cell proliferation, protein translation, cell cycle progression, and anti-apoptotic survival .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the disruption of cell proliferation and survival pathways, potentially leading to the death of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
methyl 4-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)20-10-2-3-14(11-20)25-16-8-9-18-12-19-16/h4-9,12,14H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOILIXOUGSYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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